molecular formula C11H11F4NO B1402038 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine CAS No. 1774897-47-0

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Cat. No. B1402038
M. Wt: 249.2 g/mol
InChI Key: UWDQJQMSNSGMDU-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” is a chemical compound. However, there seems to be limited information available about this specific compound123. It’s worth noting that there are similar compounds like “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” and “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” which have been studied12.



Synthesis Analysis

The synthesis of similar compounds often involves reactions like Suzuki-coupling4. However, the specific synthesis process for “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” is not readily available in the sources.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For instance, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a molecular formula of CHFNO1, and “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” has a molecular formula of C11H11F3N2O35. However, the exact molecular structure of “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” is not specified in the sources.



Chemical Reactions Analysis

The chemical reactions involving “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” are not explicitly mentioned in the sources. However, similar compounds like “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” are known to participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For instance, “4-Fluoro-2-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 205.109 Da1, and “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” has a molecular weight of 276.215. However, the specific physical and chemical properties of “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” are not provided in the sources.


Safety And Hazards

The safety and hazards associated with “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” are not specified in the sources. However, similar compounds may have associated hazards, as indicated by their safety data sheets910.


Future Directions

The future directions for the study of “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine” are not specified in the sources. However, the study of similar compounds continues to be an active area of research142.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

4-[3-fluoro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDQJQMSNSGMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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